Product packaging for Methyl 5,6-dimethylnicotinate(Cat. No.:CAS No. 1174028-18-2)

Methyl 5,6-dimethylnicotinate

Cat. No.: B570467
CAS No.: 1174028-18-2
M. Wt: 165.192
InChI Key: FQYVDJYSYAEPIP-UHFFFAOYSA-N
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Description

Methyl 5,6-dimethylnicotinate (CAS 1174028-18-2) is a high-purity chemical reagent with a molecular formula of C9H11NO2 and a formula weight of 165.19 g/mol. This compound is primarily used in organic synthesis as a versatile building block for developing more complex chemical structures . Its specific structure makes it a valuable intermediate in pharmaceutical research, particularly in the synthesis of Active Pharmaceutical Ingredients (APIs) that target various biological pathways . Researchers utilize this compound in medicinal chemistry for the design and creation of molecules with potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer agents . The nicotinate core of the compound is instrumental in modifying the pharmacokinetic properties of drug candidates, potentially enhancing their bioavailability or metabolic stability . Beyond pharmaceuticals, this compound finds application in agrochemical research for the development of novel pesticides or herbicides, where its derivatives can interact with specific enzymes or receptors in pests . In material science, this compound serves in the synthesis of advanced materials, such as organic semiconductors or coordination polymers, leveraging its ability to form stable complexes with metal ions for applications in electronics, catalysis, and sensing technologies . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO2 B570467 Methyl 5,6-dimethylnicotinate CAS No. 1174028-18-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5,6-dimethylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-4-8(9(11)12-3)5-10-7(6)2/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYVDJYSYAEPIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301207424
Record name 3-Pyridinecarboxylic acid, 5,6-dimethyl-, methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174028-18-2
Record name 3-Pyridinecarboxylic acid, 5,6-dimethyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1174028-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxylic acid, 5,6-dimethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301207424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 5,6 Dimethylnicotinate and Its Analogs

Established Synthetic Pathways to Methyl 5,6-dimethylnicotinate

Traditional methods for synthesizing nicotinate (B505614) esters, including this compound, often rely on foundational reactions such as esterification and halogenation-substitution sequences.

Esterification is a fundamental process for producing nicotinate esters from their corresponding carboxylic acids. vulcanchem.com For the synthesis of this compound, the parent compound, 5,6-dimethylnicotinic acid, is reacted with an alcohol under acidic conditions. evitachem.com This reaction is a standard method for converting carboxylic acids into esters. vulcanchem.com The general mechanism involves the protonation of the carboxylic acid group, followed by nucleophilic attack by the alcohol.

The synthesis of 5,6-dimethylnicotinic acid itself can be achieved through methods like the hydrolysis of 5,6-dimethylpyridine-3-carbonitrile. vulcanchem.com Once the acid is obtained, it can be converted to its ester. For instance, related methyl esters of nicotinic acids are prepared by the in-situ esterification of the acid intermediate using alcohols like methanol (B129727).

The synthesis of chlorinated precursors is a key strategy for accessing a variety of substituted nicotinates. A modified Seeman procedure is employed for the synthesis of compounds like Methyl 2,4-dichloro-5,6-dimethylnicotinate. researchgate.net This procedure avoids the risks associated with using sealed tubes for reactions with phosphorus oxychloride (POCl₃), which can limit scale and pose explosion risks. researchgate.net

In this modified approach, a pyridone precursor, such as Ethyl 2-hydroxy-5,6-dimethyl-4-oxo-1,4-dihydropyridine-3-carboxylate, is heated with an excess of POCl₃. researchgate.net After the reaction, the excess POCl₃ is removed under reduced pressure. The residue is then carefully treated with methanol at a low temperature, leading to the formation of the desired methyl dichloronicotinate ester. researchgate.net

Table 1: Synthesis of Methyl 2,4-dichloro-5,6-dimethylnicotinate via Modified Seeman Procedure researchgate.net

Starting Material Reagents Key Conditions Product

Esterification Reactions in Nicotinate Synthesis.

Novel Approaches in this compound Synthesis

Modern organic synthesis has introduced more sophisticated and efficient methods for constructing substituted pyridine (B92270) rings. One notable approach for synthesizing this compound involves a palladium-catalyzed cross-coupling reaction. chemicalbook.com This method provides a direct route to the target molecule from halogenated precursors.

The synthesis starts with Methyl 5-bromo-6-chloropyridine-3-carboxylate. chemicalbook.com This substrate undergoes a Suzuki-type coupling reaction with trimethylboroxine (B150302), which serves as the source of the methyl groups. The reaction is catalyzed by tetrakis(triphenylphosphine)palladium(0) in the presence of a base, potassium carbonate, and is carried out in dioxane at an elevated temperature. chemicalbook.com Following the reaction, purification via flash chromatography yields the desired this compound. chemicalbook.com Such palladium-catalyzed methods are also employed in the synthesis of other 5-arylnicotinates from bromonicotinate precursors and arylboronic acids. lookchem.com

Table 2: Palladium-Catalyzed Synthesis of this compound chemicalbook.com

Reactant 1 Reactant 2 Catalyst Base Solvent/Temp Product

Green Chemistry Principles in Nicotinate Synthesis

The principles of green chemistry, which aim to design chemical processes that reduce or eliminate hazardous substances, are increasingly being applied to the synthesis of industrial chemicals like nicotinic acid and its derivatives. yale.educhimia.ch Key principles include waste prevention, maximizing atom economy, using catalytic reagents, and designing for energy efficiency. acs.org

In the context of nicotinic acid production, traditional methods often involve liquid-phase oxidation, which can use corrosive solvents and metal catalysts that require energy-intensive separation and recycling processes. nih.gov Greener alternatives have been developed, such as the gas-phase oxidation of 3-methylpyridine. chimia.chnih.gov This process is often solvent-free and uses heterogeneous catalysts, aligning with green chemistry principles. nih.gov

Specific green chemistry principles relevant to nicotinate synthesis include:

Catalysis: Using catalytic reagents is superior to stoichiometric ones. yale.edu The palladium-catalyzed synthesis described previously is an example, where a small amount of catalyst facilitates the reaction. chemicalbook.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials from the reactants into the final product. acs.org

Reduce Derivatives: Unnecessary derivatization steps, which require additional reagents and can generate waste, should be minimized or avoided. acs.org One-pot syntheses of nicotinate derivatives represent a strategy to achieve this. acs.org

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous whenever possible. yale.edu

Stereoselective Synthesis and Chiral Resolution Techniques Applied to Nicotinates

While this compound itself is not chiral, the principles of stereoselective synthesis and chiral resolution are highly relevant for many of its more complex analogs, particularly in pharmaceutical applications. nih.govtmkarpinski.com

Stereoselective synthesis aims to produce a specific stereoisomer of a molecule. For nicotinate derivatives, this has been achieved in the synthesis of nucleoside analogs. For example, the stereoselective synthesis of β-nicotinamide riboside and related esters can be accomplished through the coupling of a nicotinate ester with a protected ribofuranose. nih.govbeilstein-journals.org The use of reagents like TMSOTf can promote high stereoselectivity, favoring the formation of the β-anomer. beilstein-journals.org Other advanced methods, such as stereoselective intramolecular (4+3) cycloadditions, have been developed for nicotinate derivatives to create complex cyclic systems with high control over stereochemistry.

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org This is crucial when a specific enantiomer of a chiral nicotinate derivative is required. Common techniques include:

Diastereomeric Salt Formation: A racemic acid or base is reacted with a single enantiomer of a chiral resolving agent to form diastereomeric salts. wikipedia.org These salts have different physical properties, such as solubility, allowing them to be separated by crystallization. sigmaaldrich.comchiralpedia.com

Chiral Chromatography: This technique uses a chiral stationary phase to separate enantiomers based on their differential interactions with the column. chiralpedia.com

Kinetic Resolution: One enantiomer in a racemic mixture reacts faster than the other with a chiral catalyst or reagent, allowing for their separation. pharmtech.com

A method has also been developed for the synthesis of planar-chiral nicotinates, utilizing the removal of chiral auxiliaries under specific reaction conditions. researchgate.net

Reactivity and Reaction Pathways of Methyl 5,6 Dimethylnicotinate

Electrophilic Aromatic Substitution Reactions of Methyl 5,6-dimethylnicotinate

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. numberanalytics.com In the case of pyridine (B92270) and its derivatives, the nitrogen atom's electron-withdrawing nature deactivates the ring towards electrophilic attack compared to benzene (B151609). uomosul.edu.iqwikipedia.org However, the presence of activating groups can influence the rate and regioselectivity of the reaction. masterorganicchemistry.com

The pyridine ring is generally resistant to electrophilic substitution, often requiring harsh reaction conditions. wikipedia.org Substitution, when it does occur, typically happens at the 3-position (β-position). uomosul.edu.iqwikipedia.org For this compound, the two methyl groups at positions 5 and 6 are electron-donating, which helps to partially offset the deactivating effect of the ring nitrogen and the ester group. libretexts.org The ester group at the 3-position is an electron-withdrawing group, further deactivating the ring, particularly at the ortho and para positions relative to it (positions 2, 4, and 6).

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. minia.edu.eg For instance, the nitration of benzene to nitrobenzene (B124822) is a well-known EAS reaction. masterorganicchemistry.com While specific studies on the direct electrophilic aromatic substitution of this compound are not extensively documented, the principles of EAS on substituted pyridines provide a framework for predicting its reactivity. The combined directing effects of the methyl groups (ortho- and para-directing) and the meta-directing ester group, along with the inherent reactivity of the pyridine ring, would likely lead to complex product mixtures or require specific catalytic systems to achieve selective substitution. libretexts.orgaiinmr.com

Nucleophilic Substitution Reactions on the Pyridine Ring of this compound

The electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution (SNAr) than benzene, particularly at the 2- and 4-positions (α- and γ-positions). uomosul.edu.iqambeed.com The presence of a good leaving group at these positions facilitates the reaction.

In the context of precursors to this compound, such as chloro-substituted nicotinates, nucleophilic substitution is a key reaction. For example, Methyl 2-chloro-5,6-dimethylnicotinate can react with nucleophiles like ammonia (B1221849) to replace the chloro group. Similarly, Ethyl 2-chloro-5,6-dimethylnicotinate exhibits enhanced electrophilic reactivity at the chlorinated position due to the electron-withdrawing nature of the pyridine nitrogen. scbt.com The steric hindrance from the adjacent dimethyl groups can influence the reaction pathways, leading to selective transformations. scbt.com

ReactantNucleophileConditionsProductYieldPurity
Methyl 2-chloro-5,6-dimethylnicotinateNH₃N,N-dimethylnicotinamide catalyst, ≤20°C, 6 hours2-Amino-5,6-dimethylnicotinamide97.3%98.8%

Transformations of the Ester Moiety in this compound

The ester group in this compound is a versatile functional handle for various chemical transformations.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 5,6-dimethylnicotinic acid, under acidic or basic conditions. This reaction is a fundamental transformation in organic synthesis.

Aminolysis: The ester can react with amines to form the corresponding amide. For instance, the reaction of Methyl 2-chloro-5,6-dimethylnicotinate with ammonia not only results in nucleophilic substitution of the chlorine but also aminolysis of the ester to form 2-Chloro-5,6-dimethylnicotinamide.

Reduction: The ester can be reduced to the corresponding primary alcohol, (5,6-dimethylpyridin-3-yl)methanol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄).

A study on the synthesis of 5-hydroxyomeprazole involved the protection of a hydroxyl group on a related pyridine ring using 2-methylbenzoyl chloride, followed by a series of transformations including oxidation and hydrolysis to yield a hydroxymethylpyridine. vu.lt

Oxidative and Reductive Pathways of this compound

The pyridine ring and its substituents can undergo both oxidation and reduction reactions.

Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide using oxidizing agents like peracids. wikipedia.org This transformation can alter the reactivity of the pyridine ring, making it more susceptible to certain electrophilic and nucleophilic substitutions. The methyl groups on the ring can also be oxidized under strong oxidizing conditions. For example, the oxidation of methylpyridines (picolines) yields the corresponding pyridinecarboxylic acids. uomosul.edu.iq

Reduction: The pyridine ring can be reduced to a dihydropyridine (B1217469) or a piperidine (B6355638) ring system under various reducing conditions. For instance, a study on nicotinic acid derivatives reported the synthesis of a dihydro-compound of Methyl 5-acetyl-2,6-dimethylnicotinate. mun.ca Another study described the stereoselective addition of methylmagnesium bromide to a nicotinic acid lariat (B8276320) ether to form an N-metallo-1,4-dihydropyridine. lsu.edu

Photochemical Reactions Involving Nicotinates

Photochemical reactions of aromatic compounds have been a subject of interest for both mechanistic and synthetic purposes. acs.org Some nicotinates have been shown to undergo photochemical reactions. For example, 2-alkoxynicotinates can undergo photochemical dimerization to form cage-type photodimers. acs.org However, the study also noted that methyl nicotinate (B505614) and methyl 2-methoxy-6-methylnicotinate were inert under the same photolysis conditions, suggesting that the substitution pattern on the pyridine ring significantly influences the photochemical reactivity. acs.org Another study mentioned the photochemical rearrangement of a hydrogen cyanide tetramer as a potential route to nicotinamide (B372718) derivatives. nih.gov

Metal-Catalyzed Cross-Coupling Reactions in Nicotinate Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. eie.gr These reactions have been widely applied to the functionalization of heterocyclic compounds, including pyridines and nicotinates. beilstein-journals.orgmdpi.com

A common strategy involves the use of a halogenated nicotinate as a coupling partner. For example, a patent describes the synthesis of this compound via a Suzuki coupling reaction between methyl 5-bromo-6-chloro-3-pyridinecarboxylate and trimethylboroxine (B150302), catalyzed by tetrakis(triphenylphosphine)palladium(0). chemicalbook.com Another patent details the reaction of methyl 5-bromo-4,6-dimethylnicotinate with a vinylboronic acid ester in a Suzuki coupling. googleapis.com

The Negishi, Suzuki, and Stille cross-coupling reactions have been utilized for the synthesis of various functionalized ferrocenes, where heterocyclic compounds served as coupling partners. torontomu.ca These methods allow for the introduction of aryl and other substituents onto the pyridine ring of nicotinates, providing access to a wide range of derivatives with potential applications in various fields.

ReactantsCatalystConditionsProduct
Methyl 5-bromo-6-chloro-3-pyridinecarboxylate, TrimethylboroxineTetrakis(triphenylphosphine)palladium(0), K₂CO₃Dioxane, 110°C, 16 hMethyl 5,6-dimethyl-3-pyridinecarboxylate
Methyl 5-bromo-4,6-dimethylnicotinate, 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolanePd(PPh₃)₄, K₃PO₄DMF, 110°C, 16 hMethyl 4,6-dimethyl-5-vinylnicotinate

Derivatization Strategies for Methyl 5,6 Dimethylnicotinate in Research

Functional Group Interconversions on the Pyridine (B92270) Core

Functional group interconversion refers to the transformation of one functional group into another. wikipedia.org In the context of Methyl 5,6-dimethylnicotinate, these transformations on the pyridine ring are crucial for creating a diverse range of derivatives.

One common interconversion involves the hydrolysis of the methyl ester group to a carboxylic acid, creating 5,6-dimethylnicotinic acid. This acid can then be converted to an amide, 5,6-dimethylnicotinamide, through reaction with ammonia (B1221849). This transformation is significant as the amide functionality can alter the compound's solubility and hydrogen bonding capabilities.

Another important set of interconversions involves the methyl groups on the pyridine ring. While direct modification of these alkyl groups can be challenging, they influence the reactivity of the ring itself. For instance, the electron-donating nature of the methyl groups can direct electrophilic substitution reactions to specific positions on the pyridine ring.

Ester Derivatization Techniques

The ester group in this compound is a prime site for derivatization. These techniques are often employed to alter the compound's lipophilicity, reactivity, and volatility, which is particularly useful in analytical applications such as gas chromatography. sigmaaldrich.com

Transesterification: This process involves the reaction of the methyl ester with another alcohol in the presence of an acid or base catalyst to form a new ester. aocs.org For example, reacting this compound with ethanol (B145695) would yield Ethyl 5,6-dimethylnicotinate. advatechgroup.com This allows for the introduction of various alkyl or aryl groups, thereby modifying the molecule's properties. The choice of alcohol and catalyst is critical for achieving high yields and preventing unwanted side reactions. aocs.orgnih.gov

Saponification followed by Esterification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid (5,6-dimethylnicotinic acid) via saponification with a base like sodium hydroxide. The resulting carboxylate salt can then be re-esterified with a different alcohol using an acid catalyst, such as sulfuric acid or by using a reagent like diazomethane. nih.govub.edu This two-step process provides a versatile route to a wide array of ester derivatives.

Starting Material Reagent Product Reference
2-Chloro-5,6-dimethylnicotinic acidMethanol (B129727), Cationic resinMethyl 2-chloro-5,6-dimethylnicotinate
This compoundEthanol, Acid/Base CatalystEthyl 5,6-dimethylnicotinate advatechgroup.com
5,6-dimethylnicotinic acidDiazomethaneThis compound ub.edu

Halogenation and Nitro Derivatizations

The introduction of halogen and nitro groups onto the pyridine ring of this compound can significantly alter its electronic properties and provide handles for further synthetic transformations.

Halogenation: Direct halogenation of the pyridine ring can be challenging due to the deactivating effect of the ring nitrogen. However, under specific conditions, halogen atoms can be introduced. For instance, chlorination can be achieved using reagents like thionyl chloride or oxalyl chloride to first form an acid chloride from the corresponding carboxylic acid, which can then be subjected to further reactions. The resulting halogenated derivatives, such as Methyl 6-chloro-2,4-dimethylnicotinate and Methyl 2-chloro-5,6-dimethylnicotinate, are valuable intermediates in cross-coupling reactions.

Nitro Derivatization: The introduction of a nitro group (–NO2) onto the pyridine ring is typically achieved through electrophilic nitration using a mixture of nitric acid and sulfuric acid. The position of nitration is influenced by the existing substituents on the ring. The strong electron-withdrawing nature of the nitro group makes the resulting nitro-derivatives useful for studying electronic effects and as precursors for the synthesis of amino derivatives through reduction.

Derivative CAS Number Molecular Formula Reference
Methyl 6-chloro-2,4-dimethylnicotinate1256789-09-9C9H10ClNO2
Ethyl 2-Chloro-5,6-dimethylnicotinateNot AvailableC10H12ClNO2 qiaosun.net
Methyl 5-iodo-2-methoxy-4,6-dimethylnicotinateNot AvailableC10H12INO3 bldpharm.com
Methyl 6-bromo-5-fluoronicotinateNot AvailableC7H5BrFNO2 cymitquimica.com

Regioselective Functionalization Approaches

Regioselective functionalization involves the selective reaction at a specific position on a molecule. For a multi-substituted pyridine like this compound, achieving high regioselectivity is crucial for synthesizing a specific isomer. mdpi.com

The inherent electronic properties of the substituted pyridine ring direct the regioselectivity of many reactions. The nitrogen atom and the existing methyl and ester groups influence the electron density at different positions around the ring, making certain sites more susceptible to either electrophilic or nucleophilic attack.

Directed ortho-metalation is a powerful strategy for regioselective functionalization. nih.govnih.gov This involves the use of a directing group to deliver a metalating agent (like a strong base) to a specific adjacent position, which can then be quenched with an electrophile to introduce a new functional group. While the ester group in this compound can act as a directing group, the steric hindrance from the adjacent methyl groups can influence the outcome of such reactions.

Modern catalytic methods, including palladium-catalyzed cross-coupling reactions, offer excellent regioselectivity. rsc.org For example, a halogenated derivative of this compound can be selectively coupled with various partners to introduce new carbon-carbon or carbon-heteroatom bonds at a specific position. mdpi.com

Derivatization for Analytical Enhancement

Derivatization is a common strategy to improve the analytical detection of compounds, particularly in chromatography and mass spectrometry. researchgate.net For this compound, this can involve modifying the molecule to enhance its volatility, thermal stability, or detector response. sigmaaldrich.com

For gas chromatography (GC), converting the potentially less volatile carboxylic acid (if the ester is hydrolyzed) back to a more volatile ester, such as a methyl or ethyl ester, is a standard practice. sigmaaldrich.comnih.gov Silylation, another common derivatization technique, involves replacing active hydrogens with a trimethylsilyl (B98337) (TMS) group, which can increase volatility and thermal stability.

For liquid chromatography-mass spectrometry (LC-MS), derivatization can be used to improve ionization efficiency. nih.gov Attaching a permanently charged group or a group that is easily ionizable can significantly enhance the signal in the mass spectrometer, leading to lower detection limits. nih.gov For example, derivatizing the carboxyl group (after hydrolysis) with a reagent containing a quaternary ammonium (B1175870) group can lead to a significant enhancement in detection sensitivity. nih.gov

Analytical Technique Derivatization Goal Example Reagent/Method Reference
Gas Chromatography (GC)Increase volatility and thermal stabilityEsterification (e.g., with methanol/HCl), Silylation (e.g., with BSTFA) sigmaaldrich.com
Liquid Chromatography-Mass Spectrometry (LC-MS)Improve ionization efficiencyGirard's reagents (for carbonyls), attaching charged moieties nih.gov
Gas Chromatography-Electron Capture Detector (GC-ECD)Enhance detectability of trace amountsO-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Correlating Structural Modulations with Biological Outcomes

SAR studies for nicotinate (B505614) derivatives have revealed that even minor structural modifications can lead to significant changes in biological activity. The core of these studies involves synthesizing a series of related compounds and evaluating how these changes influence their efficacy.

Research into nicotinic acid derivatives has demonstrated that the type of substituent on the pyridine (B92270) ring is a critical determinant of activity. For instance, the introduction of a bromo-aryl group has been associated with strong biological activity in some series. chemistryjournal.netresearchgate.net Conversely, derivatives featuring an amide substituent at the same position showed a significant reduction in activity. chemistryjournal.net The introduction of a "magic methyl" group, a single methyl group added to a strategic position in a molecule, has been shown in various contexts to dramatically alter a compound's properties. nih.gov In some series of N-acylhydrazone derivatives, N-methylation did not significantly change biological activity but did increase aqueous solubility. nih.gov In other cases, methylation at specific positions led to a more than 10-fold decrease in potency compared to their unmethylated analogs. nih.gov

Structural ModificationObserved Biological OutcomeReference
Addition of Bromo-Aryl GroupStrong increase in activity. chemistryjournal.netresearchgate.net
Addition of Amide Moiety (X=NH)Significant reduction in activity. chemistryjournal.net
Replacement of X with OxygenModerate activity observed. chemistryjournal.net
N-methylation of N-acylhydrazoneIncreased aqueous solubility without significant change in activity. nih.gov
Methylation at R1/R2 positions (EZH2 inhibitors)>10-fold decrease in potency. nih.gov

Positional Effects of Substituents on Activity

The position of substituents on the nicotinic acid scaffold significantly influences the compound's pharmacological profile. The pyridine ring is π-deficient due to the electronegative nitrogen atom, which withdraws electron density from the ring carbons. This electronic feature makes the ring more susceptible to nucleophilic attack, particularly at the 2- and 4-positions, while reducing its reactivity towards electrophilic aromatic substitution compared to benzene (B151609).

The nature of the substituent dictates the position of subsequent reactions. For example, an activating group like a hydroxyl (-OH) directs substitution to the ortho and para positions, whereas a deactivating group like a carbonyl (-CHO) directs it primarily to the meta position. libretexts.org In the case of nicotinate derivatives, the position of functional groups can dramatically alter biological interactions. For example, moving an aminomethyl group from the 2- to the 6-position on the nicotinate scaffold was found to significantly alter the molecule's properties and reactivity.

Electron-donating groups can enhance the basicity of the pyridine ring, while electron-withdrawing groups diminish it. This modulation of electronic properties based on substituent position is a key factor in optimizing the interaction of the molecule with its biological target.

Computational Approaches to SAR/QSAR Modeling

Computational methods are increasingly used to build predictive models for biological activity, streamlining the drug discovery process. mdpi.com Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure and the biological or toxicological properties of a compound. mdpi.com

For nicotinate esters and related compounds, QSAR models have been developed to predict various endpoints, including toxicity. nih.gov These models often use a category approach, where structurally and metabolically similar compounds, such as nicotinic acid and its esters, are grouped to fill data gaps. nih.gov The similarity between compounds is typically established based on structural features, physicochemical properties, and metabolic pathways. nih.gov

3D-QSAR is a powerful technique that analyzes the physicochemical properties of a series of compounds to understand what drives their biological activity. acs.org These studies can identify specific steric and electrostatic interactions that are crucial for activity. juniperpublishers.com The insights from QSAR models help in designing new molecules with enhanced potency and selectivity. juniperpublishers.comnih.gov The process involves generating molecular descriptors, selecting relevant ones, and building a statistically robust model that can predict the activity of new, unsynthesized compounds. juniperpublishers.com

Ligand-Protein Interaction Analysis through Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a target protein. mdpi.com This method is instrumental in understanding the specific interactions that underpin a compound's biological effect. For derivatives of methyl nicotinate, docking studies have been employed to elucidate binding modes with various protein targets. nih.govresearchgate.netresearchgate.net

For example, in studies involving 2-methyl nicotinamide (B372718) derivatives, molecular docking with the protein 7ap6 showed that synthesized molecules could have higher binding energies than standard drugs. orientjchem.org The analysis identified key interactions, such as hydrogen bonds and π-stacking, between the ligand and the active site residues of the protein. orientjchem.org One derivative was found to form 10 hydrogen bonds with the protein, indicating a strong and stable interaction. orientjchem.org

These simulations provide valuable information on the binding affinity and mode of interaction, guiding the design of new derivatives with improved binding characteristics. nih.gov The use of software like AutoDock Vina allows for flexible ligand and protein receptor docking, providing a more realistic model of the interaction. researchgate.net

Compound/DerivativeProtein TargetKey FindingsReference
2-methyl Nicotinamide Derivative (Molecule 13D)7ap6Binding energy of -8.43 kcal/mol; forms 10 hydrogen bonds. Benzyloxy group responsible for additional hydrogen bond formation. orientjchem.org
Methyl Nicotinate (MN)Protein 2A4ODocking performed using AutoDock Vina to understand interactions. researchgate.net
Methyl 5-((cinnamoyloxy)methyl)picolinateMAPK, PCSK9, MPO, SIRT1, TNF-αDocking studies elucidated ligand–protein interactions for better binding connectivity. nih.gov
Quinazoline Derivatives3CLpro, sPLA2, cPLA2Docking simulations identified binding affinity and modes, with some compounds showing outstanding binding affinities with key amino acids. nih.gov

Molecular Dynamics Simulations in SAR Research

For nicotinate analogs and other related structures, MD simulations have been used to confirm the stability of ligand-protein interactions. nih.gov Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). researchgate.net A stable RMSD value over the simulation period suggests that the ligand remains securely in the binding pocket. researchgate.netnih.gov RMSF analysis can highlight the flexibility of different parts of the protein, indicating which residues are most affected by ligand binding. researchgate.net

In one study on benzoxazole (B165842) derivatives, 50-nanosecond MD simulations showed that the average RMSD value for the protein-ligand complexes was about 0.15 nm, indicating stability. researchgate.net The study also found that the ligand-bound protein was more stable than the unbound (apo) form in the active site region. researchgate.net These simulations are crucial for validating docking results and providing deeper insights into the dynamic nature of molecular recognition. researchgate.net

Compound ClassSimulation DurationKey Parameters AnalyzedKey FindingsReference
Methyl-α-Neu5Ac Analogues10-30 nsRMSD, RMSF, Energy PlotSimulations confirmed the stable nature of the interaction between the analogues and the cholera toxin B subunit protein. nih.gov
Benzoxazole Derivatives50 nsRMSD, RMSFAverage RMSD of ~0.15 nm for complexes, indicating stability. Ligand-bound protein was more stable than the apoprotein form. researchgate.net
FDA-approved Drugs (vs. SARS-CoV-2 PLpro)120 nsRMSD, RMSF, Rg, SASAMD simulations were performed to check the stability of four selected drug-protein complexes. researchgate.net

Advanced Analytical and Spectroscopic Characterization Techniques in Nicotinate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds like methyl 5,6-dimethylnicotinate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure. ox.ac.uk

Both ¹H and ¹³C NMR spectroscopy are employed to confirm the substitution patterns on the pyridine (B92270) ring, such as the placement of the methyl groups at the 5- and 6-positions. In ¹H NMR, the chemical shifts, integration of signals, and spin-spin coupling patterns reveal the number and connectivity of hydrogen atoms. libretexts.org For instance, the protons of the methyl groups and the aromatic proton on the pyridine ring will resonate at characteristic chemical shifts. msu.edu

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. libretexts.org Each unique carbon atom in this compound will produce a distinct signal, and the chemical shifts can indicate the type of carbon (e.g., aromatic, methyl, carbonyl). msu.edulibretexts.org Two-dimensional NMR techniques, such as COSY and HMBC, can further map the connections between protons and carbons, providing unambiguous structural assignment. libretexts.orgscielo.org.za

Table 1: Representative NMR Data for Nicotinate (B505614) Derivatives

NucleusChemical Shift (ppm) RangeMultiplicityAssignment
¹H8.0 - 9.0Singlet/DoubletAromatic CH
¹H3.8 - 4.0SingletO-CH₃ (Ester)
¹H2.2 - 2.6SingletAr-CH₃
¹³C165 - 175SingletC=O (Ester)
¹³C120 - 160SingletAromatic C
¹³C50 - 55SingletO-CH₃ (Ester)
¹³C15 - 25SingletAr-CH₃

Note: Specific chemical shifts for this compound would require experimental data for the specific compound.

Mass Spectrometry (MS) Techniques, including LC-MS/MS

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. wikipedia.org For this compound, MS is crucial for confirming its molecular weight and for studying its fragmentation patterns, which can further validate the structure. arkat-usa.org

When coupled with liquid chromatography (LC-MS/MS), the technique allows for the separation of the compound from a mixture before it enters the mass spectrometer, enhancing the accuracy of the analysis. nih.govchromatographyonline.com This is particularly useful for analyzing complex reaction mixtures or for purity assessment. eurl-pesticides.eunih.gov In LC-MS/MS, the sample is first ionized, often using techniques like electrospray ionization (ESI). wikipedia.org The resulting molecular ion is then isolated and fragmented, and the masses of the fragment ions are measured. uni-saarland.de This fragmentation pattern serves as a molecular fingerprint, aiding in the structural identification of the compound. libretexts.orgmsu.edu

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule with high precision, allowing for the determination of its elemental formula. rsc.org

Infrared (IR) Spectroscopy in Reaction Monitoring

Infrared (IR) spectroscopy is a valuable tool for identifying functional groups within a molecule and for monitoring the progress of a chemical reaction. The technique works by measuring the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds.

In the context of this compound, IR spectroscopy can be used to confirm the presence of key functional groups. For example, the strong absorption band in the region of 1700-1750 cm⁻¹ is characteristic of the carbonyl (C=O) group of the ester. The presence of C-H bonds in the methyl groups and the aromatic ring, as well as C-N bonds within the pyridine ring, will also give rise to specific absorption bands in the IR spectrum.

During the synthesis of this compound, IR spectroscopy can be used to monitor the reaction's progress by observing the disappearance of reactant-specific peaks and the appearance of product-specific peaks. For instance, if the synthesis involves the esterification of 5,6-dimethylnicotinic acid, one could monitor the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the C=O stretch of the ester.

X-ray Crystallography for Solid-State Structure Analysis

For this compound, a single-crystal X-ray diffraction analysis would yield an unambiguous confirmation of its molecular structure. mdpi.com The resulting crystal structure would show the planar pyridine ring with the methyl and methyl ester substituents, providing precise measurements of the bond distances and angles within the molecule. mdpi.com This information is invaluable for understanding the molecule's steric and electronic properties and how it packs in a crystal lattice.

Chromatographic Methods (HPLC, GC) in Purity Assessment and Separation

Chromatographic techniques are essential for the separation, identification, and purification of compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most widely used methods for assessing the purity of this compound. nih.gov

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components of a mixture. nih.gov In the analysis of this compound, HPLC can be used to determine the purity of a sample by separating the target compound from any impurities or byproducts from the synthesis. The retention time of the compound under specific chromatographic conditions (e.g., column type, mobile phase composition) can be used for its identification.

Gas Chromatography (GC) is another important separation technique, particularly for volatile compounds. libretexts.org this compound can be analyzed by GC to assess its purity. epa.gov The choice of the GC column's stationary phase is critical for achieving good separation. restek.com Nonpolar or mid-polar columns are often suitable for the analysis of such heterocyclic compounds. libretexts.org When coupled with a mass spectrometer (GC-MS), this method provides both separation and structural information, making it a powerful tool for the identification of the compound and any potential impurities. libretexts.orgresearchgate.net

Synthetic Utility of Methyl 5,6 Dimethylnicotinate As a Chemical Intermediate

Precursor in Heterocyclic Compound Synthesis

Methyl 5,6-dimethylnicotinate is a key starting material for the synthesis of various heterocyclic compounds. chemicalbook.comd-nb.inforesearchgate.netopenmedicinalchemistryjournal.comufrj.br The reactivity of its ester group and the pyridine (B92270) ring allows for a range of chemical transformations, leading to the formation of diverse and complex heterocyclic systems.

One of the notable applications of this compound is in the preparation of pyridinone derivatives. frontiersin.org Pyridinones are a class of heterocyclic compounds that are of significant interest due to their presence in many biologically active molecules. frontiersin.org The synthesis often involves the cyclization or condensation reactions of precursors derived from this compound. researchgate.net For instance, it can be a precursor to 5,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile, a key intermediate for further heterocyclic elaborations. chemsynthesis.com

The following table summarizes a synthetic route where a derivative of this compound is used to produce a heterocyclic compound.

Starting MaterialReagent(s)ProductReference
Methyl 5-bromo-6-chloro-3-pyridinecarboxylateTrimethylboroxine (B150302), Tetrakis(triphenylphosphine)palladium(0), K₂CO₃This compound chemicalbook.com

This palladium-catalyzed cross-coupling reaction demonstrates the introduction of methyl groups onto the pyridine ring, a common strategy to build up the core structure of this compound itself, which can then be used in subsequent heterocyclic syntheses.

Building Block for Complex Organic Molecules

As a versatile building block, this compound provides a foundational scaffold for the construction of more intricate organic molecules. researchgate.netresearchgate.netmyskinrecipes.com1clickchemistry.comhokudai.ac.jpnasa.govsigmaaldrich.com Its pyridine core, substituted with methyl and ester groups, offers multiple reaction sites for chemists to elaborate upon, enabling the synthesis of complex molecular architectures.

The presence of the ester functional group allows for a variety of transformations, such as hydrolysis to the corresponding carboxylic acid, amidation to form amides, or reduction to an alcohol. These modifications introduce new functionalities that can be used for further molecular construction. The methyl groups on the pyridine ring can also be functionalized, for example, through radical reactions, to introduce other groups.

An example of its use as a building block is in the synthesis of substituted pyridines with more complex substitution patterns. The ester group can be converted to other functionalities, and the pyridine ring can undergo further reactions, making it a key intermediate in multi-step syntheses.

Role in Natural Product Synthesis

This compound and its derivatives have found utility in the total synthesis of natural products and their analogues. d-nb.info Natural products often possess complex heterocyclic cores, and this compound can serve as a readily available starting material to construct these intricate structures.

While direct and widespread use in the synthesis of a large number of natural products is not extensively documented, its structural motifs are present in various biologically active natural compounds. The pyridine ring, in particular, is a common feature in many alkaloids and other natural products. The ability to introduce substituents at specific positions, as offered by this compound, is a valuable tool for synthetic chemists aiming to replicate or create novel versions of these natural molecules.

Applications in Medicinal Chemistry Scaffold Development

In the realm of medicinal chemistry, this compound is a highly valuable scaffold for the development of new therapeutic agents. d-nb.infoopenmedicinalchemistryjournal.comufrj.brfrontiersin.orgmyskinrecipes.comnih.govlsu.educhemscene.com The pyridine ring is a privileged structure in drug discovery, meaning it is a structural motif that is frequently found in approved drugs and biologically active compounds. ufrj.br

The substitution pattern of this compound allows for the systematic modification of the molecule to explore structure-activity relationships (SAR). By altering the ester group and the methyl groups, medicinal chemists can fine-tune the pharmacological properties of the resulting compounds, such as their potency, selectivity, and pharmacokinetic profile.

A significant application lies in the synthesis of pyridinone-containing compounds, which have demonstrated a broad range of biological activities, including anti-inflammatory and other therapeutic effects. frontiersin.org The development of novel pyridinone derivatives often starts from simple precursors like this compound.

The following table highlights the importance of the pyridine scaffold in medicinal chemistry by listing examples of its derivatives and their applications.

Derivative ClassTherapeutic Area/ApplicationReference
PyridinonesAnti-inflammatory, various biological activities frontiersin.org
Nicotinic acid derivativesCardiovascular agents, enzyme inhibitors lsu.edu
Substituted PyridinesGeneral drug discovery scaffolds openmedicinalchemistryjournal.comufrj.br

The versatility of this compound as a starting material for these and other medicinally relevant scaffolds underscores its importance in the ongoing search for new and improved drugs.

Computational Chemistry and Theoretical Investigations of Methyl 5,6 Dimethylnicotinate

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental tools for investigating the intrinsic properties of molecules. copernicus.org DFT methods are employed to predict electronic characteristics, such as the distribution of electron density, molecular orbital energies, and electrostatic potentials, which are crucial for understanding molecular behavior. cambridge.org For molecules analogous to Methyl 5,6-dimethylnicotinate, DFT calculations are routinely used to optimize the molecular geometry and calculate key parameters. epstem.net

A primary focus of these calculations is the analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scielo.org.mx The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of chemical reactivity, kinetic stability, and optical properties. scielo.org.mx A smaller HOMO-LUMO gap generally implies higher chemical reactivity. scielo.org.mx

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. nih.gov These maps illustrate the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which is essential for predicting intermolecular interactions and sites of chemical reactions. acs.org

Table 1: Illustrative Quantum Chemical Properties for a Nicotinate (B505614) Scaffold

This table presents typical parameters calculated using DFT methods, such as B3LYP/6-311+G(d,p), which are predictive of the molecule's electronic behavior.

ParameterDescriptionIllustrative ValueReference for Methodology
EHOMO Energy of the Highest Occupied Molecular Orbital-6.5 eV scielo.org.mx
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.0 eV scielo.org.mx
Energy Gap (ΔE) Difference between ELUMO and EHOMO5.5 eV scielo.org.mx
Dipole Moment (µ) Measure of the net molecular polarity2.5 Debye scielo.org.mx
Chemical Hardness (η) Resistance to change in electron distribution2.75 eV scielo.org.mx
Electronegativity (χ) Power of an atom to attract electrons to itself3.75 eV scielo.org.mx

Conformational Analysis and Energetic Profiling

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers or rotamers) that can be interconverted by rotation about single bonds. lumenlearning.com This analysis is vital for understanding how a molecule's three-dimensional shape affects its stability and biological activity. nih.gov For this compound, key rotations include the orientation of the methoxycarbonyl group relative to the pyridine (B92270) ring.

Computational methods are used to perform a systematic search of the conformational space by rotating specific dihedral angles and calculating the potential energy of each resulting conformer. mdpi.com This process generates a potential energy surface, which identifies the low-energy, stable conformations and the energy barriers that separate them. ethz.ch The most stable conformer, corresponding to the global energy minimum, is generally the most populated and often represents the bioactive conformation when interacting with a biological target. nih.govlibretexts.org The presence of bulky methyl groups at positions 5 and 6 introduces significant steric hindrance, which heavily influences the preferred orientation of the ester group. lumenlearning.com

Table 2: Hypothetical Energetic Profile of this compound Rotamers

This table illustrates the relative energies for different conformations arising from rotation around the C3-C(O) bond. Energies are relative to the most stable conformer.

Dihedral Angle (N-C3-C(O)-O)Conformation DescriptionRelative Energy (kcal/mol)Steric Interactions Noted
Eclipsed with C43.5High (Carbonyl oxygen with ring C-H)
60°Gauche0.8Moderate
120°Gauche1.2Moderate (Interaction with methyl at C5)
180°Anti (Staggered)0.0Lowest (Most stable conformation)

Predictive Modeling for Reactivity and Selectivity

The data derived from quantum chemical calculations serves as the foundation for predictive models of chemical reactivity and selectivity. scielo.org.mx The HOMO-LUMO gap, for example, directly informs the molecule's susceptibility to chemical transformation.

MEP maps are particularly useful for predicting regioselectivity in chemical reactions. For this compound, the MEP would likely show negative potential (electron-rich) around the pyridine nitrogen and the carbonyl oxygen, indicating these are prime sites for electrophilic attack or hydrogen bonding. Conversely, positive potential regions would highlight sites susceptible to nucleophilic attack. This predictive capability is crucial for designing synthetic routes to create derivatives, allowing chemists to anticipate which positions on the molecule are most reactive. auburn.edu Such computational models can guide the selection of reagents and reaction conditions to achieve desired outcomes, including regio- and enantioselective syntheses. auburn.edu

Table 3: Predicted Reactivity Sites of this compound

Based on general principles of electronic effects in pyridine and ester functionalities.

Molecular SitePredicted PropertyType of ReactivityRationale
Pyridine Nitrogen (N1) High Negative Electrostatic PotentialNucleophilic / Basic CenterLone pair of electrons available for protonation or coordination.
Carbonyl Carbon Positive Electrostatic PotentialElectrophilic CenterSusceptible to nucleophilic attack (e.g., hydrolysis, amidation).
Carbonyl Oxygen High Negative Electrostatic PotentialNucleophilic / H-bond AcceptorSite for protonation or coordination to Lewis acids.
Aromatic Ring Carbons Varied PotentialElectrophilic/Nucleophilic SubstitutionReactivity influenced by the electron-withdrawing ester and electron-donating methyl groups.

Virtual Screening and Lead Optimization Strategies

In modern drug discovery and materials science, this compound and its analogs can serve as building blocks or scaffolds. Virtual screening is a computational technique used to search vast libraries of digital compounds to identify those that are most likely to interact with a specific biological target. nih.govchemrevlett.com Molecules with the nicotinate scaffold could be included in these libraries to be docked into the active sites of proteins. mdpi.com

Should a compound like this compound emerge as a "hit" from a screening campaign, it would enter a lead optimization phase. danaher.com This process involves the iterative design and evaluation of analogs to improve desired properties such as binding affinity, selectivity, and pharmacokinetic profiles (ADMET properties). biosolveit.denih.gov Computational tools are central to this strategy. Molecular docking predicts how modified compounds bind to the target, while Quantitative Structure-Activity Relationship (QSAR) models can predict the biological activity of new analogs before they are synthesized. nih.gov

The utility of the substituted nicotinate scaffold in this context is not merely theoretical. For instance, derivatives such as 4-trifluoromethyl-2,6-dimethylnicotinate have been investigated as components of inhibitors for the SARS-CoV-2 main protease, demonstrating the scaffold's relevance in contemporary lead optimization efforts. nih.gov This highlights a clear pathway where a fundamental molecule like this compound could be a starting point for developing more complex and potent agents. spirochem.com

Table 4: Example of a Lead Optimization Workflow for a Nicotinate-Based Hit

This table outlines a hypothetical strategy for modifying a hit compound to improve its drug-like properties.

Optimization GoalProposed Modification to ScaffoldComputational Tool UsedPredicted OutcomeReference for Strategy
Increase Binding Affinity Introduce H-bond donor/acceptor on ester groupMolecular DockingFormation of new, stabilizing interactions with target protein. nih.govmdpi.com
Enhance Selectivity Modify methyl group positions or change to bulkier alkylsComparative DockingExploit unique features of the target's binding pocket. biosolveit.de
Improve Solubility Replace methyl ester with a more polar group (e.g., amide)QSAR / ADMET PredictionIncreased aqueous solubility and better bioavailability. nih.gov
Reduce Metabolic Liability Block potential sites of metabolism (e.g., by fluorination)ADMET PredictionIncreased metabolic stability and longer half-life. danaher.com

Future Directions and Emerging Research Avenues

Exploration of New Synthetic Methodologies

The synthesis of Methyl 5,6-dimethylnicotinate and its analogs is a critical area for future research, aiming to develop more efficient, scalable, and environmentally friendly methods. Current known methods provide a foundation, but there is considerable scope for innovation.

One documented route to this compound involves a palladium-catalyzed cross-coupling reaction. chemicalbook.com Specifically, it is synthesized from methyl 5-bromo-6-chloro-3-pyridinecarboxylate and trimethylboroxine (B150302), using tetrakis(triphenylphosphine)palladium(0) as a catalyst. chemicalbook.com While effective at a lab scale, future research could focus on optimizing this process by exploring alternative catalysts that may be more cost-effective or offer higher yields. organic-chemistry.orgorganic-chemistry.org

Future synthetic explorations could include:

Green Chemistry Approaches: Developing syntheses that utilize greener solvents and reagents to minimize environmental impact. nih.gov A recent study on other nicotinic acid derivatives successfully employed the green solvent Cyrene. unimi.it

One-Pot Reactions: Designing multi-step syntheses that can be carried out in a single reaction vessel to improve efficiency and reduce waste, such as the formylation and in-situ cyclization strategy used for other substituted nicotinic acid esters. acs.org

Flow Chemistry: Utilizing continuous flow reactors for the synthesis of this compound, which can offer better control over reaction parameters, improved safety, and easier scalability.

Alternative Coupling Strategies: Investigating different cross-coupling reactions, such as Negishi or Suzuki couplings, which have been successfully applied to the synthesis of other substituted pyridines and could offer alternative pathways to the target molecule. organic-chemistry.orgresearchgate.net

Table 1: Documented Synthesis of this compound

Starting Material Reagents Catalyst Conditions Reference
Methyl 5-bromo-6-chloro-3-pyridinecarboxylate Trimethylboroxine, K₂CO₃ Tetrakis(triphenylphosphine)palladium(0) Dioxane, 110°C, 16h, Argon atmosphere chemicalbook.com

Discovery of Novel Biological Activities and Therapeutic Applications

The therapeutic potential of this compound remains largely unexplored, presenting a significant opportunity for future research. The biological activities of related nicotinate (B505614) and nicotinamide (B372718) compounds suggest several promising avenues for investigation.

Nicotinic acid derivatives are known to possess a wide range of biological effects, including anti-inflammatory, lipid-lowering, and vasodilatory properties. acs.orgnih.gov Furthermore, nicotinamide analogs have been investigated for their potential in treating cancer, neurodegenerative diseases, and multiple sclerosis. tandfonline.com Recent studies have also highlighted the potential of nicotinic acid derivatives as inhibitors of enzymes like α-amylase and α-glucosidase, which are relevant for the treatment of type 2 diabetes. nih.govunimi.itacs.org Another study identified methyl nicotinate as a compound that can extend cellular lifespan through mechanisms involving mitochondrial function. biorxiv.org

Future research should focus on systematically screening this compound for a variety of biological activities, including but not limited to:

Anticancer Activity: Evaluating its effects on various cancer cell lines, inspired by the anticancer properties of other nicotinamide-based scaffolds that target kinases like VEGFR-2. rsc.org

Anti-inflammatory Effects: Investigating its potential to modulate inflammatory pathways, a known property of the nicotinic acid scaffold. nih.gov

Metabolic Disorders: Assessing its ability to inhibit enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. nih.govacs.org

Neuroprotective Properties: Exploring its effects on neuronal cells and its potential interaction with nicotinic acetylcholine (B1216132) receptors.

Antimicrobial Activity: Testing its efficacy against various bacterial and fungal strains, as seen with other arylazo nicotinate derivatives. researchgate.net

Advanced Mechanistic Studies of Biological Interactions

Understanding how this compound interacts with biological systems at a molecular level is crucial for its development as a potential therapeutic agent. Currently, there is no specific mechanistic data for this compound. However, research on related molecules provides a framework for future investigations.

Nicotinic acid and its derivatives can exert their effects through various mechanisms, including acting as ligands for G-protein coupled receptors, modulating enzyme activity, and serving as precursors for nicotinamide adenine (B156593) dinucleotide (NAD+). tandfonline.com The pyridine (B92270) ring is known to facilitate interactions like π-π stacking and hydrogen bonding with biological targets, while the ester and methyl groups influence the molecule's polarity, solubility, and steric profile, which can fine-tune its binding affinity and selectivity. nih.gov

Future mechanistic studies should aim to:

Identify Molecular Targets: Employ techniques such as affinity chromatography and proteomics to identify the specific proteins (e.g., enzymes, receptors) that this compound binds to in cells.

Elucidate Binding Modes: Use structural biology techniques like X-ray crystallography and NMR spectroscopy to determine the three-dimensional structure of the compound bound to its target. This can reveal key interactions, such as those observed in docking studies of other nicotinic acid derivatives with COX-2. nih.gov

Analyze Downstream Signaling: Investigate the cellular signaling pathways that are modulated upon target binding. Metabolomics studies on related compounds like Vitamin E nicotinate have shown that the intact ester can elicit specific signaling events. nih.govresearchgate.net

Evaluate Structure-Activity Relationships (SAR): Synthesize and test a series of related analogs to understand how specific structural features, such as the position and nature of substituents on the pyridine ring, affect biological activity. cbcs.seresearchgate.netijpsr.comkcl.ac.uk

Development of Targeted Derivatization Strategies

The chemical structure of this compound is amenable to a wide range of modifications, allowing for the development of targeted derivatization strategies. The goal of such strategies is to create new analogs with improved potency, selectivity, and pharmacokinetic properties. The ease of substitution at various positions on the pyridine ring makes it a versatile scaffold for medicinal chemistry. nih.gov

The synthesis of various substituted pyridine carboxylic acid derivatives is well-documented, providing a playbook for modifying the core structure of this compound. incdecoind.rorevistadechimie.rorevistadechimie.ro For example, the introduction of different functional groups at various positions on the pyridine ring can significantly alter the compound's biological activity.

Future derivatization strategies could involve:

Modification of the Ester Group: Replacing the methyl ester with other esters, amides, or carboxylic acids to alter the compound's solubility, metabolic stability, and hydrogen bonding capacity.

Substitution on the Pyridine Ring: Introducing a variety of substituents (e.g., halogens, alkoxy groups, aryl groups) at the unoccupied positions of the pyridine ring to explore structure-activity relationships. The synthesis of polysubstituted nicotinates via methods like FeCl3-mediated condensation offers a pathway to such derivatives. rsc.org

Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties to enhance target binding or improve pharmacokinetic profiles.

Hybrid Molecule Design: Combining the this compound scaffold with other known pharmacophores to create hybrid molecules with dual or enhanced activity. This approach has been successful with nicotinamide–thiadiazol hybrids. rsc.org

Integration of Artificial Intelligence and Machine Learning in Nicotinate Research

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and development. nih.gov These computational tools can accelerate research on nicotinates by analyzing complex data, predicting properties, and guiding the design of new compounds. researchgate.netmdpi.com

The application of AI and ML to heterocyclic chemistry is a rapidly growing field. numberanalytics.comresearchgate.net These technologies can be used to predict reaction outcomes, optimize synthetic routes, and perform virtual screening of large compound libraries to identify promising drug candidates. numberanalytics.com

For this compound and its derivatives, AI and ML can be integrated in several ways:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing ML models to correlate the chemical structures of a series of nicotinate derivatives with their biological activities. ijpsr.comtaylorfrancis.com These models can then predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing. researchgate.net

Virtual Screening and Molecular Docking: Using computational models to dock a virtual library of nicotinate derivatives into the binding site of a known or predicted biological target. rsc.orgpensoft.net This can help identify compounds with the highest predicted binding affinity.

De Novo Drug Design: Employing generative AI models to design entirely new nicotinate-based structures that are optimized for specific properties, such as high potency and low toxicity.

ADMET Prediction: Using ML algorithms to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives early in the discovery process, helping to reduce late-stage failures.

By integrating these advanced computational approaches, the exploration of this compound and the broader class of nicotinates can be made more efficient, cost-effective, and targeted, ultimately accelerating the path from chemical discovery to potential therapeutic application. mdpi.com

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for confirming the structural identity and purity of Methyl 5,6-dimethylnicotinate in synthetic samples?

  • Methodological Answer :

  • X-ray crystallography : Resolve crystal structures using parameters such as unit cell dimensions (e.g., a=7.8805(5)a = 7.8805(5) Å, b=9.5857(6)b = 9.5857(6) Å, c=14.4571(9)c = 14.4571(9) Å) and displacement values (UisoU_{iso}) to confirm molecular geometry .
  • NMR spectroscopy : Employ 2D techniques (COSY, NOESY, HMBC, HSQC) to assign proton and carbon environments, particularly for distinguishing methyl and aromatic signals .
  • Chromatographic methods : Use GC-MS or HPLC with retention time comparisons against standards to verify purity and detect impurities .

Q. What are the key considerations for ensuring the stability of this compound under various experimental conditions?

  • Methodological Answer :

  • Storage conditions : Store in inert atmospheres (argon/nitrogen) at –20°C to prevent oxidation or hydrolysis, as suggested for structurally similar esters .
  • Solvent compatibility : Avoid polar protic solvents (e.g., water, alcohols) if ester hydrolysis is a concern; use anhydrous aprotic solvents (e.g., THF, DCM) for reactions .
  • Stability assays : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis to assess decomposition pathways .

Advanced Research Questions

Q. How can computational chemistry methods predict reaction pathways and regioselectivity involving this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize transition states and intermediates using the M06-2X functional with a 6-311+G(2df,p) basis set to model cycloaddition or nucleophilic substitution reactions .
  • Electrostatic potential mapping : Analyze electron density distributions to identify reactive sites (e.g., electrophilic carbonyl groups vs. sterically hindered methyl-substituted positions) .
  • Kinetic vs. thermodynamic control : Compare activation barriers (ΔG\Delta G^\ddagger) and product stabilities (ΔG\Delta G) to rationalize regioselectivity in multi-pathway reactions .

Q. What systematic approaches resolve discrepancies in reported biological activity data for this compound?

  • Methodological Answer :

  • Meta-analysis framework : Follow PRISMA guidelines to aggregate data from heterogeneous studies, adjusting for variables like cell line specificity, dosage, and exposure duration .
  • Sensitivity analysis : Test if conflicting results arise from methodological differences (e.g., assay type, purity thresholds) using subgroup stratification .
  • Dose-response modeling : Re-analyze raw dose-response curves to identify outliers or non-linear trends obscured by summary statistics .

Q. How do variations in crystal packing parameters influence molecular interactions in this compound derivatives?

  • Methodological Answer :

  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., H-bonding, π-π stacking) using software like CrystalExplorer to correlate packing efficiency with melting points/solubility .
  • Thermal displacement parameters : Compare UisoU_{iso} values across crystal forms to assess molecular rigidity and vibrational modes under different conditions .
  • Polymorph screening : Recrystallize derivatives from solvents of varying polarity (e.g., hexane vs. ethyl acetate) to isolate polymorphs and study structure-property relationships .

Methodological Guidance for Data Contradictions

Q. How should researchers address conflicting reactivity data in solvent-dependent studies of this compound?

  • Methodological Answer :

  • Controlled reproducibility : Replicate experiments using standardized solvent grades (e.g., HPLC-grade vs. technical-grade) and moisture-free conditions .
  • Multivariate analysis : Apply PCA or clustering (e.g., hierarchical clustering of VOC profiles) to identify solvent-specific reaction byproducts .
  • Cross-validation : Validate findings using orthogonal techniques (e.g., comparing NMR yields with gravimetric analysis) to rule out measurement artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.